Eriodictin is predominantly extracted from the bark and seeds of the plant Rutaceae, particularly from species such as Eriobotrya japonica (loquat) and Citrus species. Research has shown that significant amounts of eriodictin can be found in these plants, contributing to their therapeutic potential .
The synthesis of eriodictin can be achieved through various biotechnological approaches. One notable method involves using Escherichia coli as a host organism for metabolic engineering. In this process, l-tyrosine is utilized as a precursor for synthesizing eriodictin via a series of enzymatic reactions facilitated by specific genes:
By optimizing the expression levels of these enzymes and enhancing malonyl-CoA availability, researchers have significantly increased eriodictin production levels .
The engineered Escherichia coli strains have demonstrated improved yields of eriodictin through co-expression strategies, where multiple genes are expressed simultaneously to streamline the biosynthetic pathway. This method has resulted in production rates reaching up to 107 mg/liter from l-tyrosine .
Eriodictin's structure consists of a flavanone backbone with several hydroxyl and methoxy substituents. The compound's stereochemistry includes six defined stereocenters, contributing to its specific biological activity.
The structural complexity allows for various interactions with biological targets, enhancing its pharmacological potential .
Eriodictin undergoes several chemical reactions typical for flavonoids, including oxidation and glycosylation processes. These reactions can modify its structure and influence its bioactivity.
The reactions involving eriodictin are often catalyzed by specific enzymes or occur under particular conditions that favor flavonoid stability and reactivity.
Eriodictin exerts its biological effects primarily through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress in cells. It also modulates various signaling pathways related to inflammation and cancer progression.
Studies indicate that eriodictin can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a potential role in managing inflammatory diseases . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells.
Relevant studies highlight its stability profile when stored properly, which is crucial for maintaining its efficacy in pharmaceutical applications .
Eriodictin has been studied for various applications in medicine and nutrition:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: